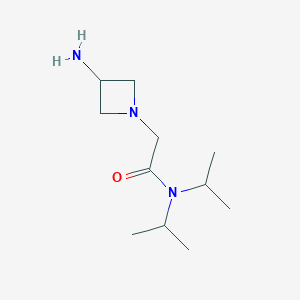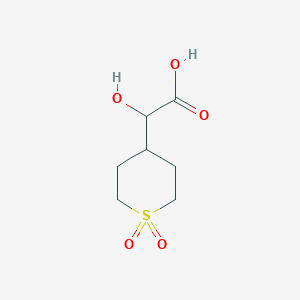
4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzoic acid
Descripción general
Descripción
4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzoic acid, also known as 4-DA-TFPBA, is an important organic compound used in a variety of scientific research applications. It is a derivative of benzoic acid and is a white crystalline solid with a melting point of 133-134°C. 4-DA-TFPBA is commonly used as a reagent in organic synthesis, as a building block for the synthesis of other compounds, and as a substrate for biochemical and physiological studies.
Aplicaciones Científicas De Investigación
4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzoic acid has a wide range of scientific research applications. It is commonly used as a reagent in organic synthesis, as a building block for the synthesis of other compounds, and as a substrate for biochemical and physiological studies. It is also used in the synthesis of peptides, peptidomimetics, and other biologically active compounds. 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzoic acid is also used in the synthesis of drugs such as antidepressants, anticonvulsants, and anti-inflammatory agents.
Mecanismo De Acción
4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzoic acid acts as a competitive inhibitor of several enzymes involved in the metabolism of drugs and other compounds. It inhibits the activity of enzymes such as cytochrome P450 (CYP450), UDP-glucuronosyltransferase (UGT), and carboxylesterase (CE). It also inhibits the activity of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of acetylcholine in the body.
Efectos Bioquímicos Y Fisiológicos
4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds, as well as to inhibit the activity of the enzyme acetylcholinesterase. It has also been shown to have anti-inflammatory and anticonvulsant effects. In addition, 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzoic acid has been shown to have antidepressant effects, as well as to reduce the risk of stroke.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzoic acid has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, and is stable under a variety of conditions. It is also soluble in a variety of solvents, making it easy to use in a variety of lab experiments. However, 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzoic acid has some limitations for use in lab experiments. It can be toxic at high concentrations, and can cause skin and eye irritation. In addition, it can react with other compounds, and can be degraded by light and air.
Direcciones Futuras
There are several potential future directions for research on 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzoic acid. One potential direction is to further study its mechanism of action and its effects on enzymes involved in drug metabolism. Another potential direction is to explore its potential therapeutic applications, such as in the treatment of depression and other neurological disorders. Additionally, further research could be done to explore its potential as an inhibitor of other enzymes and its potential applications in drug discovery. Finally, further research could be done to explore its potential as a substrate for biochemical and physiological studies.
Propiedades
IUPAC Name |
4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O2/c1-20(2)13-8-11(15(16,17)18)7-12(19-13)9-3-5-10(6-4-9)14(21)22/h3-8H,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEIZKWGLSBXSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-methyl-1-(3-propyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B1487929.png)








![2-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}propanoic acid](/img/structure/B1487944.png)